{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid
CAS No.: 731776-56-0
Cat. No.: VC4177293
Molecular Formula: C8H6BrF2NO4S
Molecular Weight: 330.1
* For research use only. Not for human or veterinary use.
![{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid - 731776-56-0](/images/structure/VC4177293.png)
Specification
CAS No. | 731776-56-0 |
---|---|
Molecular Formula | C8H6BrF2NO4S |
Molecular Weight | 330.1 |
IUPAC Name | 2-[(2-bromo-4,6-difluorophenyl)sulfonylamino]acetic acid |
Standard InChI | InChI=1S/C8H6BrF2NO4S/c9-5-1-4(10)2-6(11)8(5)17(15,16)12-3-7(13)14/h1-2,12H,3H2,(H,13,14) |
Standard InChI Key | ZQCWRKUFGZPDDN-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1F)S(=O)(=O)NCC(=O)O)Br)F |
Introduction
Structural and Molecular Features
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 2-[(2-bromo-4,6-difluorophenyl)sulfonylamino]acetic acid . Alternative designations include Glycine, N-[(2-bromo-4,6-difluorophenyl)sulfonyl]- and 2-(2-Bromo-4,6-difluorobenzenesulfonamido)acetic acid. Its molecular formula is C₈H₆BrF₂NO₄S, corresponding to a molar mass of 330.1 g/mol .
Molecular Architecture
The molecule consists of a 2-bromo-4,6-difluorophenyl group attached to a sulfonyl moiety, which is further linked to the amino nitrogen of glycine (Figure 1). This arrangement introduces significant steric and electronic effects due to the bromine and fluorine substituents, influencing both reactivity and intermolecular interactions .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₆BrF₂NO₄S | |
Molar Mass | 330.1 g/mol | |
SMILES | C1=C(C(=C(C(=C1F)S(=O)(=O)NCC(=O)O)F)Br)F | |
InChIKey | NZRLLEVRABPWJN-UHFFFAOYSA-N |
Synthesis and Derivative Formation
Synthetic Routes
While no direct synthesis reports exist for {[(2-bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid, analogous sulfonamide derivatives are typically synthesized via Schotten-Baumann N-acylation or Friedel-Crafts sulfonylation . For example, the sulfonylation of bromobenzene with tosyl chloride in the presence of AlCl₃, followed by oxidation and subsequent coupling with amino acids, is a common strategy .
A plausible pathway for this compound involves:
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Sulfonylation: Reaction of 2-bromo-4,6-difluorobenzenesulfonyl chloride with glycine in alkaline conditions.
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Acid Workup: Precipitation of the product under acidic conditions to yield the final compound .
Intermediate Characterization
Key intermediates like 2-bromo-4,6-difluorobenzenesulfonyl chloride would require validation via spectroscopic methods:
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¹H/¹³C NMR: To confirm aromatic substitution patterns and sulfonamide linkage.
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by the polar sulfonamide and carboxylic acid groups, rendering it moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in non-polar solvents. Stability under acidic or basic conditions remains unstudied, though sulfonamides generally exhibit hydrolytic resistance compared to esters or amides .
Predicted Collision Cross Section (CCS)
Though experimental CCS data are unavailable, analogs with similar masses (e.g., CID 119006670, C₈H₅BrF₂O₂) exhibit CCS values of 145.6–151.4 Ų . Extrapolating, {[(2-bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid may have a CCS near 150 Ų for its [M-H]⁻ adduct .
Industrial and Research Applications
Agrochemical Development
Fluorinated sulfonamides are explored as herbicides and fungicides. The bromine atom may confer resistance to metabolic degradation, prolonging bioactivity in agricultural settings .
Chemical Probes
This compound could serve as a scaffold for synthesizing enzyme inhibitors or fluorescent tags, leveraging its sulfonamide group for covalent or non-covalent interactions .
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